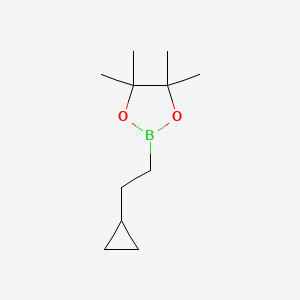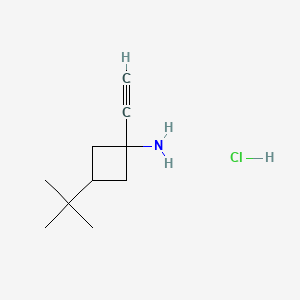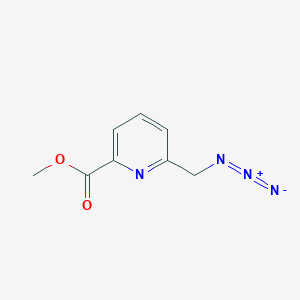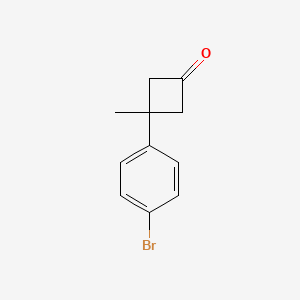![molecular formula C7H15ClFN B13483802 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring and a fluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluoropropyl group.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may yield amines or hydrocarbons.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, modulate enzyme activity, or interact with cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with a phenyl group instead of a propyl group.
1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with methoxy groups instead of a fluoropropyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Propiedades
Fórmula molecular |
C7H15ClFN |
|---|---|
Peso molecular |
167.65 g/mol |
Nombre IUPAC |
[1-(3-fluoropropyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-5-1-2-7(6-9)3-4-7;/h1-6,9H2;1H |
Clave InChI |
HOFCNKOKQHIQPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCCF)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)

![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)



![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)



![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
